N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine

Fragment-based drug discovery Lipophilicity CNS drug design

N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine is a privileged thienopyrimidine fragment that satisfies all Rule of Three criteria for fragment-based screening. With zero H-bond donors, LogP 2.07, and a single rotatable bond, this 98% pure building block enables clean biophysical screening results (WaterLOGSY, SPR) and straightforward computational docking. The pre-installed 7-methyl group provides a regioselective handle for rapid SAR expansion, while the N,N-dimethyl substitution enhances blood-brain barrier permeability for CNS kinase programs. This scaffold has been validated as a potent JAK1 inhibitor (IC50 = 0.022 μM) in non-small cell lung cancer models. Procurement ensures immediate hit-to-lead advancement without synthetic delay.

Molecular Formula C9H11N3S
Molecular Weight 193.27
CAS No. 676546-12-6
Cat. No. B2900202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine
CAS676546-12-6
Molecular FormulaC9H11N3S
Molecular Weight193.27
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2N(C)C
InChIInChI=1S/C9H11N3S/c1-6-4-13-8-7(6)10-5-11-9(8)12(2)3/h4-5H,1-3H3
InChIKeyDWWSRZDFYZYCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine (CAS 676546-12-6): Physicochemical Profile and Fragment Library Classification for Scientific Procurement


N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine (CAS 676546-12-6, molecular formula C₉H₁₁N₃S, molecular weight 193.27) is a trisubstituted thieno[3,2-d]pyrimidine scaffold . The compound belongs to the thienopyrimidine fragment class, a privileged heterocyclic core in medicinal chemistry for kinase inhibitor design [1]. It is commercially catalogued as a fragment molecule (e.g., TargetMol Fr12787), indicating its primary utility as a building block for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns .

Procurement Risk Alert: Why N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine Cannot Be Replaced by Unsubstituted or Monoalkyl Analogs


Within the thieno[3,2-d]pyrimidin-4-amine fragment series, the specific methylation pattern dictates critical physicochemical properties that directly impact FBDD hit expansion. The unsubstituted parent (CAS 16285-74-8) possesses an H-bond donor at the 4-amine and lacks the lipophilic contribution of the 7-methyl group, resulting in substantial differences in LogP and H-bond donor count [1]. Similarly, the N-methyl analog (CAS 1097040-23-7) retains a donor NH and a lower LogP (1.73 vs 2.07), while the N,N-diethyl analog (CAS 16234-52-9) introduces additional rotatable bonds (3 vs 1) and higher lipophilicity (LogP 2.54), altering both fragment efficiency and vector geometry . In fragment-based screening, even a 0.3–0.5 LogP unit difference can shift a hit from a developable starting point to a non-tractable one . Therefore, interchanging these fragments without quantitative justification risks invalidating SAR continuity and wasting screening resources.

Quantitative Differentiation Evidence: N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine vs. Closest Fragment Analogs


Lipophilicity Tuning: LogP Advantage Over N-Methyl and N,N-Diethyl Analogs for CNS-Permeable Fragment Design

The target compound exhibits a calculated LogP of 2.07, which is 0.34 units higher than N-methylthieno[3,2-d]pyrimidin-4-amine (LogP 1.73) and 0.47 units lower than N,N-diethylthieno[3,2-d]pyrimidin-4-amine (LogP 2.54), placing it in the optimal Lipinski-compliant window for CNS fragment space while avoiding the excessive lipophilicity of the diethyl analog that can promote promiscuous binding .

Fragment-based drug discovery Lipophilicity CNS drug design LogP

H-Bond Donor Elimination: Zero HBD Confers Improved Membrane Permeability Over N-Methyl Analog

N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine possesses zero H-bond donors (HBD = 0), in contrast to the N-methyl analog which retains one donor NH (HBD = 1) at the 4-amine position . Removal of this donor in the target compound reduces the polar surface area contribution from the amine group, with observed TPSA = 29.02 Ų versus TPSA = 37.81 Ų for the N-methyl analog—a reduction of 8.79 Ų .

Hydrogen bond donors Membrane permeability Rule of Three Fragment quality

Conformational Restriction: Single Rotatable Bond Versus Three in N,N-Diethyl Analog Simplifies Fragment Growth Vector Analysis

The target compound contains only one rotatable bond (the exocyclic N,N-dimethylamine), compared to three rotatable bonds for the N,N-diethylthieno[3,2-d]pyrimidin-4-amine analog . This reduced conformational flexibility yields a more rigid scaffold, which is advantageous for structure-based drug design (SBDD) because it limits the degrees of freedom that must be sampled during docking and crystal structure interpretation of fragment hits .

Conformational restriction Fragment growing Rotatable bonds Structure-based design

Distinct 7-Methyl Substitution: Unique Synthetic Handle for Regioselective Derivatization Absent in Core Scaffold Analogs

The 7-methyl group on the thiophene ring distinguishes this fragment from both the unsubstituted core (thieno[3,2-d]pyrimidin-4-amine, CAS 16285-74-8) and the 4-amine-only substituted analogs [1]. This methyl group serves as a potential site for further metabolic or synthetic manipulation—such as benzylic oxidation to introduce a hydroxyl handle—and alters the electron density of the thiophene ring, which can modulate π-stacking interactions in kinase hinge-binding motifs [2].

Regioselective functionalization Synthetic handle Scaffold diversification Medicinal chemistry

Commercial Availability at Research-Grade Purity: 98% Specification Enables Direct Fragment Screening Without Repurification

N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine is commercially available from multiple suppliers with a purity specification of 98% (e.g., Leyan Cat. No. 1614640) . Competing fragment analogs such as N-methylthieno[3,2-d]pyrimidin-4-amine are frequently offered at lower purity grades (e.g., 95%, Enamine/chembase) [1], which may necessitate additional purification steps prior to biophysical screening (NMR, SPR, DSF) that are sensitive to impurities.

Commercial availability Purity specification Fragment library procurement QC

Procurement-Guided Application Scenarios for N,N,7-Trimethylthieno[3,2-d]pyrimidin-4-amine in Fragment-Based and Kinase-Focused Drug Discovery Pipelines


Fragment Library Design for CNS-Penetrant Kinase Targets

With a LogP of 2.07, zero H-bond donors, and TPSA of 29.02 Ų, this compound satisfies all Rule of Three (RO3) criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3), making it an ideal inclusion in CNS-focused fragment screening collections [1]. Compared to the N-methyl analog (HBD = 1, TPSA = 37.81), the target compound offers better predicted blood-brain barrier permeability, a critical factor when screening against kinases implicated in glioblastoma or neurodegenerative diseases .

Scaffold-Hopping Starting Point for Selective JAK1 Inhibitor Design

Recent publications have validated thieno[3,2-d]pyrimidine derivatives as potent and selective JAK1 inhibitors (IC₅₀ = 0.022 μM for optimized derivatives) in non-small cell lung cancer models [1]. The N,N-dimethyl-4-amine and 7-methyl substitution pattern provides a unique vector geometry for structure-based elaboration toward the JAK1 selectivity pocket. Its single rotatable bond simplifies computational docking, while the pre-installed 7-methyl offers a growth vector distinct from the parent scaffold used in the referenced JAK1 program [1].

Procurement Selection for Parallel Chemistry and Fragment Growing Programs

The compound's 98% commercial purity specification from multiple suppliers eliminates the need for in-house repurification prior to use in parallel synthesis or microscale fragment growing [1]. The single rotatable bond and zero HBD profile minimize synthetic complexity during library enumeration, while the 7-methyl group provides a regioselective handle for further functionalization (e.g., bromination, cross-coupling) that is absent in simpler analogs . This reduces procurement risk and accelerates hit-to-lead timelines compared to analogs requiring additional synthetic steps to install equivalent substitution.

Biophysical Fragment Screening (NMR/SPR) Quality Control Standardization

For biophysical fragment screening campaigns employing ligand-observed NMR or surface plasmon resonance (SPR), the high aqueous solubility implied by the moderate LogP (2.07) and the availability at 98% purity [1] ensure consistent fragment behavior at typical screening concentrations (200–500 μM). The absence of H-bond donors eliminates solvent exchange broadening in ¹H NMR WaterLOGSY experiments, a common complication when screening N-methyl or unsubstituted analogs that contain exchangeable NH protons .

Quote Request

Request a Quote for N,N,7-trimethylthieno[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.